molecular formula C14H26O B3434905 Tetradec-2-enal CAS No. 142628-55-5

Tetradec-2-enal

Cat. No.: B3434905
CAS No.: 142628-55-5
M. Wt: 210.36 g/mol
InChI Key: WHOZNOZYMBRCBL-SEYXRHQNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tetradec-2-enal, also known as (E)-2-tetradecenal, is an organic compound belonging to the class of fatty aldehydes. It is characterized by a long carbon chain with a double bond at the second position and an aldehyde group at the terminal end. This compound is known for its distinctive aroma and is sometimes used as a fragrance component .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetradec-2-enal can be synthesized through various methods, including the oxidation of tetradecenol or the reduction of tetradecynoic acid. One common synthetic route involves the Wittig reaction, where a phosphonium ylide reacts with a suitable aldehyde to form the desired enal. The reaction conditions typically involve the use of strong bases such as sodium hydride or potassium tert-butoxide in an aprotic solvent like tetrahydrofuran .

Industrial Production Methods: In industrial settings, this compound is often produced through the hydroformylation of tetradecene, followed by oxidation. This method allows for large-scale production and is favored for its efficiency and cost-effectiveness .

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Grignard reagents in dry ether.

Major Products Formed:

Mechanism of Action

The mechanism of action of tetradec-2-enal involves its interaction with various molecular targets. In biological systems, it can act as a signaling molecule, binding to specific receptors and triggering a cascade of biochemical events. The aldehyde group is highly reactive, allowing it to form covalent bonds with nucleophilic sites on proteins and other biomolecules, thereby modulating their activity .

Comparison with Similar Compounds

Properties

CAS No.

142628-55-5

Molecular Formula

C14H26O

Molecular Weight

210.36 g/mol

IUPAC Name

(Z)-tetradec-2-enal

InChI

InChI=1S/C14H26O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h12-14H,2-11H2,1H3/b13-12-

InChI Key

WHOZNOZYMBRCBL-SEYXRHQNSA-N

Isomeric SMILES

CCCCCCCCCCC/C=C\C=O

SMILES

CCCCCCCCCCCC=CC=O

Canonical SMILES

CCCCCCCCCCCC=CC=O

density

0.833-0.841

physical_description

Colourless liquid;  Citrus aroma

solubility

Practically insoluble to insoluble in water;  soluble in non-polar solvents
Soluble (in ethanol)

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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